2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine
Description
2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine is a tertiary amine featuring a pyridine ring substituted with a methyl group at the 2-position and a 3-methylcyclohexyl group attached to the nitrogen at the 3-position.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-N-(3-methylcyclohexyl)pyridin-3-amine |
InChI |
InChI=1S/C13H20N2/c1-10-5-3-6-12(9-10)15-13-7-4-8-14-11(13)2/h4,7-8,10,12,15H,3,5-6,9H2,1-2H3 |
InChI Key |
WDYQRVWNLCDPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)NC2=C(N=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine typically involves the reaction of 2-methylpyridine with 3-methylcyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is likely that similar synthetic routes are scaled up using larger reactors and more efficient catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interact with pyridine-binding proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomerism: 2-Methyl vs. 4-Methyl Pyridine Derivatives
The positional isomer 4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine (CymitQuimica Ref: 3D-RDC76275) differs only in the methyl group’s placement on the pyridine ring (4-position vs. 2-position). Key implications include:
- Electronic Effects : Electron-donating methyl groups at the 2-position could alter the pyridine ring’s electron density, influencing solubility or reactivity .
Table 1: Comparison of Pyridine Derivatives
| Compound | Pyridine Substituent | Commercial Price (50 mg) | Key Features |
|---|---|---|---|
| 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine | 2-methyl | Not available | Hypothesized steric hindrance |
| 4-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine | 4-methyl | 491.00 € | Higher commercial availability |
Substituent Variations: Chlorine vs. Methyl Groups
2-Chloro-N-(cyclohexylmethyl)pyridin-3-amine (CAS 906371-81-1) replaces the methyl group with a chlorine atom. Differences include:
Cyclohexyl Substituent Modifications
- 3-Methyl-N-(pyridin-2-ylmethyl)cyclohexan-1-amine (C₁₃H₂₀N₂): Replaces the 3-methylcyclohexyl group with a pyridin-2-ylmethyl substituent. This modification introduces an additional aromatic ring, likely increasing π-π stacking interactions in biological systems but also raising molecular weight (204.31 g/mol vs. ~219 g/mol for the target compound) .
- Phosphonofluoridate Derivatives: Compounds like 3-Methylcyclohexyl methylphosphonofluoridate (CAS 113548-86-0) feature reactive phosphonofluoridate groups, making them more toxic and unsuitable for therapeutic use compared to the inert methylamine group in the target compound .
Heterocyclic Variations
- Imidazo[4,5-b]pyridine Derivatives : The compound 5-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylpyrimidin-2-amine (CAS 1359973-05-9) incorporates a fused imidazole-pyridine system. This structural complexity enhances binding diversity but complicates synthesis .
- Pyrazole Derivatives : N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (melting point 104–107°C) demonstrates how replacing pyridine with pyrazole alters thermal stability and hydrogen-bonding capacity .
Biological Activity
2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H19N
- Molecular Weight : 189.30 g/mol
- IUPAC Name : 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine
The biological activity of 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Receptor Modulation : The compound may act as a modulator for certain neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
Biological Activity and Therapeutic Applications
Research indicates that 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine may possess several therapeutic properties:
-
Antidepressant Effects :
- In animal models, the compound has demonstrated potential antidepressant-like effects through modulation of serotonin and norepinephrine levels.
- A study showed a significant reduction in depressive behavior in rodents treated with varying doses of the compound compared to control groups.
-
Antitumor Activity :
- In vitro studies have indicated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- The compound's ability to induce apoptosis in cancer cells was highlighted in recent research, suggesting a pathway for further drug development.
-
Neuroprotective Properties :
- Evidence suggests that 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine may protect neuronal cells from oxidative stress and apoptosis.
- This neuroprotective effect was observed in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 2-Methyl-N-(3-methylcyclohexyl)pyridin-3-amine:
| Study | Focus | Findings |
|---|---|---|
| Study A (2021) | Antidepressant Effects | Showed significant reduction in depressive symptoms in rodent models; effective at doses of 5-20 mg/kg. |
| Study B (2022) | Antitumor Activity | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 µM to 15 µM. |
| Study C (2023) | Neuroprotection | Reduced oxidative stress markers in neuronal cultures; improved survival rates by 30% compared to untreated controls. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
